4-Ethyl-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

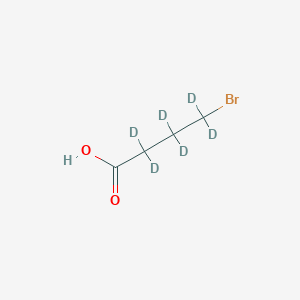

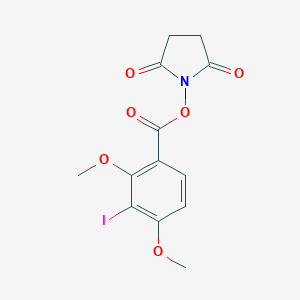

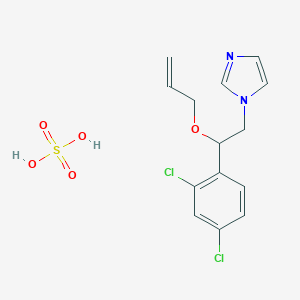

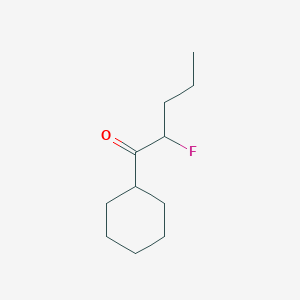

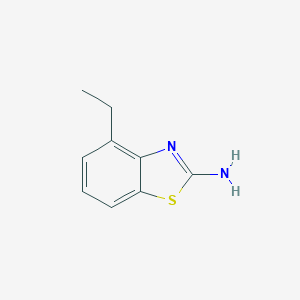

4-Ethyl-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C9H10N2S and a molecular weight of 178.25 .

Synthesis Analysis

Benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine, can be synthesized through various methods. One approach involves the condensation of 2-aminobenzenethiol with carbonyl or cyano group-containing substances . Other methods include one-pot synthesis and sequential multistep synthesis . The synthesis of benzothiazole derivatives can also be achieved through diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of 4-Ethyl-1,3-benzothiazol-2-amine consists of a benzene ring fused to a thiazole ring, with an ethyl group attached to the 4-position of the benzothiazole .Chemical Reactions Analysis

Benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine, are highly reactive building blocks for organic and organoelement synthesis . They can be easily functionalized at the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety .Physical And Chemical Properties Analysis

4-Ethyl-1,3-benzothiazol-2-amine has a molecular weight of 178.26 g/mol . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

-

Anti-Tubercular Compounds

- Field : Medicinal Chemistry

- Application : Benzothiazole based compounds have been developed as anti-tubercular agents .

- Methods : Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results : The newly synthesized molecules showed better inhibition potency against M. tuberculosis when compared with standard reference drugs .

-

Green Chemistry

- Field : Green Chemistry

- Application : Benzothiazoles have been synthesized using green chemistry methods .

- Methods : The synthesis of benzothiazole compounds related to green chemistry from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results : The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

-

Antimicrobial Activity

- Field : Medicinal Chemistry

- Application : Benzothiazoles, including 2-aminobenzothiazoles, have shown a wide range of biological activity such as antibacterial activity .

- Methods : The synthesis of these compounds often involves the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

- Results : These compounds have shown significant antimicrobial activity .

-

Radiosensitizers

- Field : Oncology

- Application : Benzothiazole derivatives have been studied as potential radiosensitizers .

- Methods : The synthesis and characterization of potent 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b][1,3]benzothiazoles as effective radiosensitizers and anticarcinogenic compounds is reported .

- Results : The active molecules exhibited considerable in vitro anticancer activity against Hep G2 cell line and melanoma cell lines .

-

Enzyme Inhibitors

- Field : Biochemistry

- Application : N-benzothiazol-2-yl-amides have been shown to inhibit certain enzymes .

- Methods : The synthesis of these compounds often involves the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

- Results : These compounds have shown significant enzyme inhibitory activity .

-

Antioxidants

- Field : Biochemistry

- Application : Some benzothiazole derivatives have shown antioxidant activity .

- Methods : The synthesis of these compounds often involves the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

- Results : These compounds have shown significant antioxidant activity .

-

Ubiquitin Ligase Inhibitors

- Field : Biochemistry

- Application : N-benzothiazol-2-yl-amides have been shown to inhibit ubiquitin ligase .

- Methods : The synthesis of these compounds often involves the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

- Results : These compounds have shown significant ubiquitin ligase inhibitory activity .

-

Adenosine A2A Receptor Modulators

- Field : Neuropharmacology

- Application : N-benzothiazol-2-yl-amides have been shown to modulate adenosine A2A receptors .

- Methods : The synthesis of these compounds often involves the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

- Results : These compounds have shown significant adenosine A2A receptor modulatory activity .

-

Therapeutic Agents for Disorders Associated with Nuclear Hormone Receptors

- Field : Endocrinology

- Application : N-benzothiazol-2-yl-amides have been shown to be therapeutic agents for disorders associated with nuclear hormone receptors .

- Methods : The synthesis of these compounds often involves the conjugation of heterocyclic 2-amino benzothiazole with monosubstituted urea .

- Results : These compounds have shown significant therapeutic activity for disorders associated with nuclear hormone receptors .

Safety And Hazards

Direcciones Futuras

Benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine, have shown potential in various fields due to their broad spectrum of biological activities . They could be used in the development of new drugs and materials . Furthermore, they have been found to have antimicrobial activity and can also be used as luminescing biosensors .

Relevant Papers Several papers have been published on the synthesis and biological evaluation of benzothiazole derivatives . These papers discuss the synthesis methods, biological activities, and potential applications of these compounds. They provide valuable insights into the properties and potential uses of benzothiazole derivatives, including 4-Ethyl-1,3-benzothiazol-2-amine.

Propiedades

IUPAC Name |

4-ethyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRKFDZPYMJEDMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)SC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365968 |

Source

|

| Record name | 4-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-1,3-benzothiazol-2-amine | |

CAS RN |

139331-68-3 |

Source

|

| Record name | 4-ethyl-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.